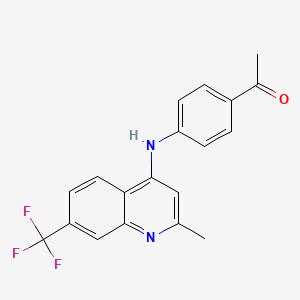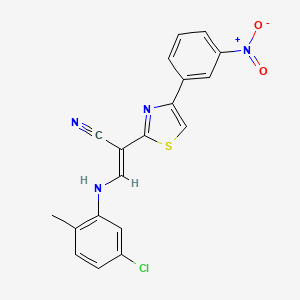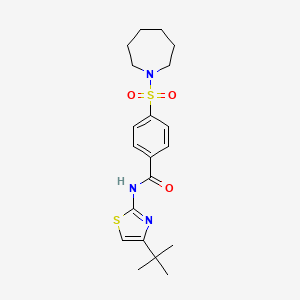![molecular formula C13H15F3N2O2 B2744785 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine CAS No. 2097903-94-9](/img/structure/B2744785.png)
2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine” consists of a pyridine ring with a methoxy group at the 2nd position and a trifluoromethyl group at the 3rd position . The empirical formula is C7H6F3NO and the molecular weight is 177.12 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine” include a density of 1.297 g/mL at 25 °C and a refractive index of 1.441 .Scientific Research Applications
Copper-Catalyzed Perkin-Acyl-Mannich Reaction
Crotti et al. (2011) demonstrated the regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine using catalytic amounts of copper(II) triflate under mild reaction conditions. This method provides a valuable building block for synthesizing new polyfunctionalized piperidine derivatives with unconventional substitution patterns, highlighting the compound's utility in synthesizing complex molecular structures (Crotti, Berti, & Pineschi, 2011).
Azirine Strategy for Synthesis
Khlebnikov et al. (2018) explored an azirine strategy for preparing trifluoromethyl-substituted aminopyrroles. They used 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block, leading to the synthesis of compounds that can be transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis. This method underscores the versatility of pyridine derivatives in constructing heterocyclic compounds with potential biological activity (Khlebnikov et al., 2018).
Anodic Methoxylation of Piperidine Derivatives
Golub and Becker (2015) investigated the anodic methoxylation of N-acyl and N-sulfonyl piperidines, elucidating the effects of various anodes and electrolytes on the formation of α-monomethoxy and α,α'-dimethoxy derivatives. This study provides insights into the electrochemical modification of piperidine derivatives, revealing the conditions favoring specific substitution patterns (Golub & Becker, 2015).
Boron(III) Bromide-Induced Ring Contraction
Tehrani et al. (2000) described a method where 3-methoxypiperidines were converted to 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane. This reaction, proceeding via an intermediate bicyclic aziridinium ion, showcases a unique approach to transforming piperidines into pyrrolidines, a rare conversion that could have significant implications in synthetic organic chemistry (Tehrani et al., 2000).
Synthesis of Polymethoxylated Fused Pyridine Ring Systems
Rostom et al. (2009) synthesized a series of 3,5-bis(arylidene)-4-piperidones and various fused pyridine derivatives to evaluate their in-vitro antitumor activity. Their research contributes to the development of novel antitumor agents, highlighting the role of pyridine derivatives in medicinal chemistry (Rostom, Hassan, & El-Subbagh, 2009).
Future Directions
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-20-11-10(3-2-6-17-11)12(19)18-7-4-9(5-8-18)13(14,15)16/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQPJCVFVMYMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

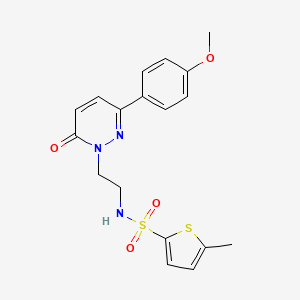
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)
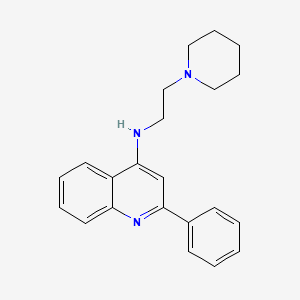
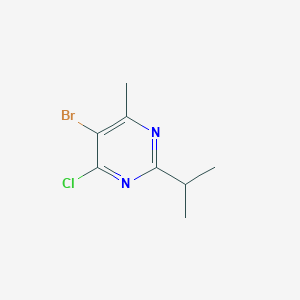
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)
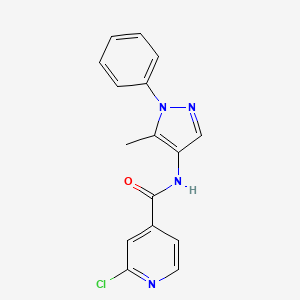
![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2744714.png)
![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)
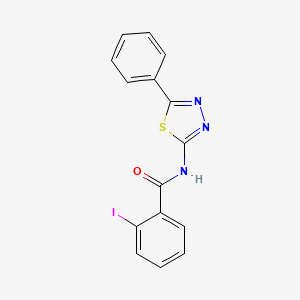
![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)
